molecular formula C22H17N3O4 B11010128 (2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)propanamide

(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)propanamide

Cat. No.: B11010128
M. Wt: 387.4 g/mol
InChI Key: AREUAZBQGOPRMN-AWEZNQCLSA-N
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Description

2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[3,4-c]pyridine core, which is a fused bicyclic system, and a phenoxyphenyl group attached to a propanamide moiety. This unique structure contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of 4-aminopyridin-2(1H)-ones with arylglyoxal hydrates and different 1,3-dicarbonyl compounds in water. This catalyst-free domino reaction is performed under mild conditions and yields the desired pyrrolo[3,4-c]pyridine derivatives with high efficiency .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to include more efficient and scalable processes. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of water as a solvent, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxyphenyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in pain perception and sedation . The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]PYRIDIN-2-YL}-N-(4-PHENOXYPHENYL)PROPANAMIDE stands out due to its unique combination of a pyrrolo[3,4-c]pyridine core with a phenoxyphenyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C22H17N3O4

Molecular Weight

387.4 g/mol

IUPAC Name

(2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)-N-(4-phenoxyphenyl)propanamide

InChI

InChI=1S/C22H17N3O4/c1-14(25-21(27)18-11-12-23-13-19(18)22(25)28)20(26)24-15-7-9-17(10-8-15)29-16-5-3-2-4-6-16/h2-14H,1H3,(H,24,26)/t14-/m0/s1

InChI Key

AREUAZBQGOPRMN-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=NC=C4

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)N3C(=O)C4=C(C3=O)C=NC=C4

Origin of Product

United States

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